1H-Azepine, 2-heptylhexahydro-
CAS No.: 89656-49-5
Cat. No.: VC19290256
Molecular Formula: C13H27N
Molecular Weight: 197.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89656-49-5 |
|---|---|
| Molecular Formula | C13H27N |
| Molecular Weight | 197.36 g/mol |
| IUPAC Name | 2-heptylazepane |
| Standard InChI | InChI=1S/C13H27N/c1-2-3-4-5-7-10-13-11-8-6-9-12-14-13/h13-14H,2-12H2,1H3 |
| Standard InChI Key | SIJCJSWEFVOBQL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1CCCCCN1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1H-Azepine, 2-heptylhexahydro- features a saturated seven-membered azepane ring (hexahydro-1H-azepine) substituted at the second position with a heptyl alkyl chain (-C₇H₁₅). The parent compound, 1H-azepine, is an unsaturated heterocycle with a molecular formula of C₆H₇N and a molecular weight of 93.13 g/mol . Hydrogenation of the azepine ring yields the hexahydro derivative, converting imine bonds to amine groups and increasing saturation. The heptyl substituent introduces a hydrophobic alkyl chain, altering the compound’s lipophilicity and steric profile.
Table 1: Comparative Molecular Data for Azepine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 1H-Azepine | C₆H₇N | 93.13 | - |
| 2-Octylhexahydro-1H-azepine | C₁₃H₂₅N | 224.39 | Octyl (-C₈H₁₇) |
| 2-Heptylhexahydro-1H-azepine* | C₁₂H₂₃N | 205.32 | Heptyl (-C₇H₁₅) |
*Inferred from structural analogs .
Stereochemical Considerations
The hexahydroazepine core adopts a chair-like conformation, with the heptyl chain positioned equatorially to minimize steric strain. Computational models of analogous compounds, such as 2-(1-phenylethyl)azepane , suggest that alkyl substituents enhance stability through van der Waals interactions. The compound’s stereochemistry may influence its biological activity, particularly in enantioselective interactions with cellular targets.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for 2-heptylhexahydro-1H-azepine are documented, its preparation likely follows methods used for similar N-alkylazepanes. A plausible route involves:
-
Ring Hydrogenation: Catalytic hydrogenation of 1H-azepine over palladium or platinum catalysts to yield hexahydro-1H-azepine.
-
Alkylation: Reaction of the secondary amine with heptyl bromide or iodide under basic conditions (e.g., K₂CO₃) to introduce the alkyl chain .
Key Reaction:
Purification and Characterization
Post-synthetic purification typically employs column chromatography or recrystallization. Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR): Distinct signals for the heptyl chain’s terminal methyl group (~0.88 ppm) and methylene protons adjacent to nitrogen (~2.5–3.0 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 205.32 (M⁺) and fragmentation patterns indicative of alkyl chain loss .
Physicochemical Properties
Lipophilicity and Solubility
The heptyl chain significantly enhances lipophilicity compared to the parent azepine. For 2-octylhexahydro-1H-azepine, a calculated LogP of 1.502 suggests moderate hydrophobicity, which correlates with improved membrane permeability—a critical factor in transdermal drug delivery systems . The heptyl derivative is expected to exhibit similar behavior, with a LogP of approximately 1.3–1.4 (estimated via alkyl chain truncation).
Thermal Stability
Analogous compounds like 2-(1-phenylethyl)azepane exhibit boiling points near 293°C , suggesting that 2-heptylhexahydro-1H-azepine is stable at ambient temperatures but decomposes upon prolonged heating. Differential scanning calorimetry (DSC) would be required to determine exact melting and decomposition points.
Pharmacological Applications
Transdermal Permeation Enhancement
A seminal study on 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one derivatives demonstrated that alkyl side chains enhance skin permeability of hydrocortisone by disrupting lipid bilayers. The enhancement ratio (ER) for permeability coefficient (P) followed a parabolic relationship with alkyl chain length, peaking at C₁₄ (40.5-fold increase) . By analogy, the heptyl chain (C₇) may offer intermediate enhancement efficacy, balancing lipophilicity and molecular flexibility.
Table 2: Enhancement Ratios by Alkyl Chain Length
| Chain Length (Carbons) | Enhancement Ratio (ER) |
|---|---|
| 8 | 12.4 |
| 10 | 18.6 |
| 14 | 40.5 |
Research Findings and Comparative Studies
Structure-Activity Relationships (SAR)
-
Alkyl vs. Ester Chains: Alkyl-substituted azepines (e.g., 2-octylhexahydro-1H-azepine) exhibit higher permeation enhancement than ester analogs due to greater lipid bilayer disruption .
-
Chain Length Optimization: Maximum ER occurs at C₁₄; shorter chains (e.g., C₇) may require higher concentrations for comparable effects .
Toxicological Considerations
Future Directions and Research Gaps
-
Synthetic Optimization: Develop stereoselective routes to produce enantiopure 2-heptylhexahydro-1H-azepine.
-
Biological Screening: Evaluate antimicrobial and permeation-enhancing properties in vitro.
-
Computational Modeling: Predict binding affinities for targets like peptide deformylase using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume